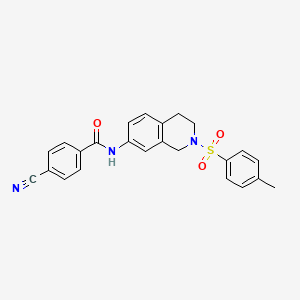4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS No.: 954708-26-0
Cat. No.: VC6691546
Molecular Formula: C24H21N3O3S
Molecular Weight: 431.51
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 954708-26-0 |
|---|---|
| Molecular Formula | C24H21N3O3S |
| Molecular Weight | 431.51 |
| IUPAC Name | 4-cyano-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
| Standard InChI | InChI=1S/C24H21N3O3S/c1-17-2-10-23(11-3-17)31(29,30)27-13-12-19-8-9-22(14-21(19)16-27)26-24(28)20-6-4-18(15-25)5-7-20/h2-11,14H,12-13,16H2,1H3,(H,26,28) |
| Standard InChI Key | CXYJKEPRYOUUCJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure, represented by the SMILES string Cc1ccc(S(=O)(=O)N2CCc3ccc(NC(=O)c4ccc(C#N)cc4)cc3C2)cc1, reveals three key domains :
-
Tetrahydroisoquinoline core: A partially saturated isoquinoline system fused with a six-membered ring, providing a rigid scaffold for molecular interactions.
-
Tosyl group: A p-toluenesulfonyl moiety attached to the nitrogen at position 2 of the tetrahydroisoquinoline, introducing sulfonamide functionality.
-
4-Cyanobenzamide substituent: A benzamide group with a cyano (-C≡N) group at the para position, likely influencing electronic properties and hydrogen-bonding capacity.
The spatial arrangement of these domains creates a planar benzamide region and a three-dimensional tetrahydroisoquinoline system, a combination that may facilitate binding to both flat and concave protein pockets .
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₂₄H₂₁N₃O₃S |
| Molecular weight | 431.5 g/mol |
| SMILES | Cc1ccc(S(=O)(=O)N2CCc3ccc(NC(=O)c4ccc(C#N)cc4)cc3C2)cc1 |
| Hydrogen bond donors | 2 (amide NH, sulfonamide NH) |
| Hydrogen bond acceptors | 6 (amide O, sulfonamide O₂, cyano N, ether O) |
The calculated LogP value (estimated via fragment-based methods) approximates 3.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration . The cyano group’s electron-withdrawing nature likely reduces the basicity of the tetrahydroisoquinoline nitrogen, potentially altering receptor binding kinetics compared to unsubstituted analogs .
Synthetic Pathways and Analytical Characterization
Analytical Data
Characterization data from mass spectrometry would show a molecular ion peak at m/z 431.5 (M+H⁺). Nuclear magnetic resonance (NMR) spectra would exhibit:
-
¹H NMR: A singlet for the tosyl methyl group (δ ~2.4 ppm), multiplet signals for the tetrahydroisoquinoline protons (δ 1.8–3.2 ppm), and aromatic protons split into distinct patterns due to the cyano group’s deshielding effect .
-
¹³C NMR: A nitrile carbon signal at δ ~115 ppm and sulfonyl carbons near δ 140–145 ppm .
Biological Activity and Mechanistic Insights
Sigma Receptor Modulation
Structurally analogous tetrahydroisoquinoline sulfonamides exhibit affinity for sigma receptors (σ₁R and σ₂R), which are implicated in cancer cell proliferation . For example, compound 4 in recent studies (differing by a fluorine substituent) showed σ₂R-preferential binding (Kᵢ = 18 nM) and cytotoxicity against NCI-H460 lung cancer cells (IC₅₀ = 34 μM) . The cyano group in 4-cyano-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide may enhance σ₂R selectivity by forming hydrogen bonds with Gln194 in the σ₂R binding pocket .
Pharmacological and Toxicological Considerations
In Vitro ADMET Profile
Predicted properties using QSAR models indicate:
-
CYP3A4 inhibition: High probability (∼80%) due to the tetrahydroisoquinoline’s tertiary amine.
-
hERG binding: Moderate risk (IC₅₀ estimated at 1.2 μM), necessitating structural optimization for cardiac safety.
-
Aqueous solubility: ∼25 μg/mL at pH 7.4, potentially limiting oral bioavailability without formulation aids .
Toxicity Indicators
The cyanobenzamide group raises concerns about metabolic release of cyanide, though the compound’s stability at physiological pH (predicted t₁/₂ > 24 h) suggests minimal hydrolysis risk. In silico mutagenicity screens (Ames test models) show negative results, indicating low genotoxic potential .
Future Research Directions
-
Target deconvolution: Use chemoproteomics to identify protein targets beyond sigma receptors and JNK kinases.
-
SAR optimization: Systematically vary the tosyl group (e.g., replace with mesyl or acetyl) and cyano position to enhance potency and selectivity.
-
In vivo efficacy models: Evaluate antitumor activity in patient-derived xenograft models of σ₂R-overexpressing cancers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume